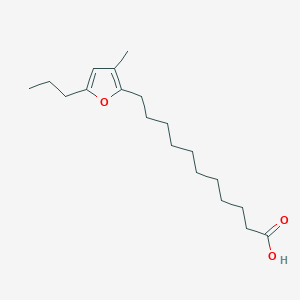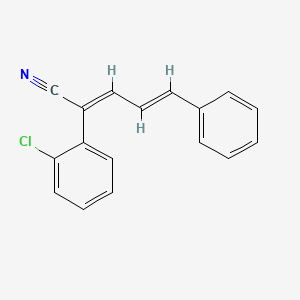
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of chlorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of chlorobenzaldehyde reacts with the methylene group of phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then subjected to further reaction steps to form the desired pentadienenitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or ethanol, alkoxides in alcohol solvents, amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
科学的研究の応用
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to desired biological outcomes. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Chlorophenyl)-1-iodooctane
- 2-Chlorophenylacetic acid
- 2-Chlorophenylacetyl chloride
Uniqueness
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its pentadienenitrile backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
125369-79-1 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC名 |
(2E,4E)-2-(2-chlorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12ClN/c18-17-12-5-4-11-16(17)15(13-19)10-6-9-14-7-2-1-3-8-14/h1-12H/b9-6+,15-10- |
InChIキー |
NBWHBAAWYGCURI-ZLRVCTSNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


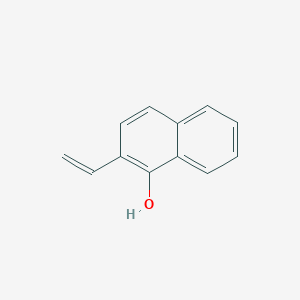
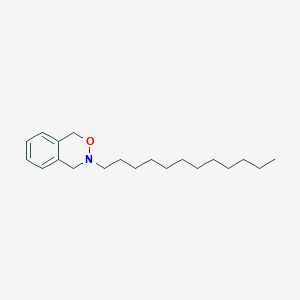
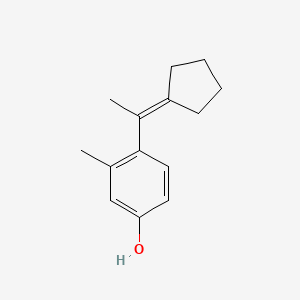
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
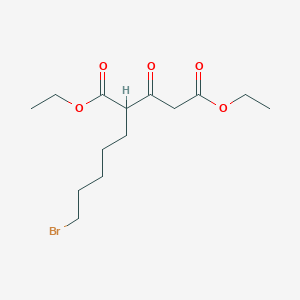
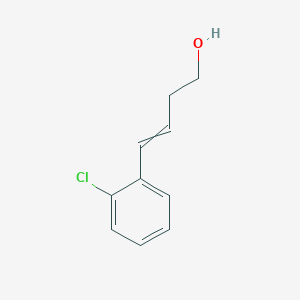
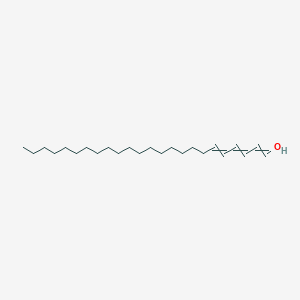
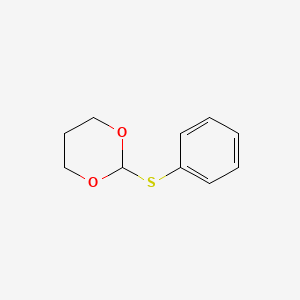
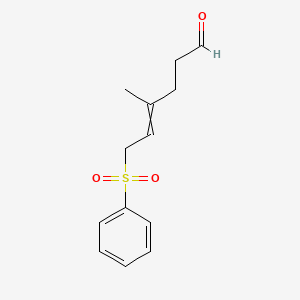
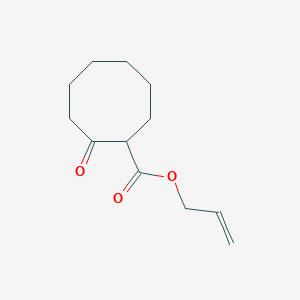
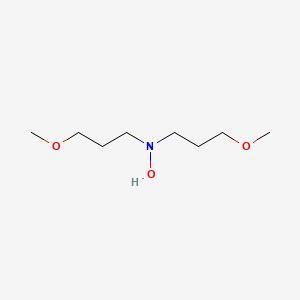

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
